molecular formula C19H27ClN2O2S B2431164 2-(4-Chlorophenoxy)-2-methyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one CAS No. 2320416-29-1

2-(4-Chlorophenoxy)-2-methyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one

Cat. No. B2431164
CAS RN: 2320416-29-1
M. Wt: 382.95
InChI Key: LSRKZSSSPJVLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-2-methyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H27ClN2O2S and its molecular weight is 382.95. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenoxy)-2-methyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenoxy)-2-methyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemical Analysis and Isolation Techniques

Stereochemical aspects of derivatives closely related to the chemical have been explored to understand their structural properties and potential applications in medicinal chemistry. For instance, the study of atropisomerism in 4-(2-Thienyl)-4H-1, 2, 4-triazole derivatives revealed the possibility of isolating stereochemically distinct compounds through selective reactions, which could be critical in the development of more targeted and effective therapeutic agents (Marubayashi et al., 1992).

Electrophilic and Nucleophilic Characterization

Research into the electrophilic and nucleophilic characteristics of alpha-nitro ketone derivatives, structurally related to our compound, has provided insights into their potential as probes for nicotinic receptors, indicating their usefulness in studying neuroactive substances and potential therapeutic applications (Zhang et al., 2004).

Photochemical Reactions and Functionalization

A study on the unusual photochemical reactions of diazoketones, which are structurally similar to the compound , has shown new pathways for C−H functionalization of aliphatic compounds. This method opens up new possibilities for the synthesis of complex organic molecules, potentially useful in drug development and synthetic chemistry (Rodina et al., 2016).

Synthesis and Biological Activity

Research has also focused on the synthesis of related compounds and their biological activity, providing a foundation for the development of new drugs with improved efficacy and safety profiles. For example, the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been reported, highlighting the potential for creating new benzodiazepine analogs with a broad spectrum of biological activities (Shaabani et al., 2009).

Spectroscopic Properties and Molecular Docking Studies

The investigation of the spectroscopic properties and molecular docking studies of compounds structurally similar to 2-(4-Chlorophenoxy)-2-methyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one has provided valuable information on their potential interactions with biological targets, suggesting their usefulness in the design of new therapeutic agents with specific biological activities (Kuruvilla et al., 2018).

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O2S/c1-19(2,24-17-6-4-15(20)5-7-17)18(23)22-10-3-9-21(11-12-22)16-8-13-25-14-16/h4-7,16H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRKZSSSPJVLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCN(CC1)C2CCSC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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